molecular formula C9H15N3O2 B1446415 5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol CAS No. 1600600-52-9

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Cat. No.: B1446415
CAS No.: 1600600-52-9
M. Wt: 197.23 g/mol
InChI Key: UHVLXRZCDLJRHO-UHFFFAOYSA-N
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Description

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an isopropyl-substituted nitrile oxide with a suitable amidoxime can yield the desired oxadiazole ring. Subsequent reactions with pyrrolidine derivatives can then introduce the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes would be refined to ensure high purity of the final product, which is crucial for its application in sensitive fields such as pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism of action of 5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can also contribute to the overall molecular conformation, affecting how the compound interacts with its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol: Contains a methanol group instead of a pyrrolidine ring.

    1,2,4-Oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.

Uniqueness

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is unique due to the combination of the oxadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications, making it a versatile scaffold for developing new compounds with tailored properties.

Properties

IUPAC Name

5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-5(2)8-11-9(14-12-8)7-3-6(13)4-10-7/h5-7,10,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVLXRZCDLJRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CC(CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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